Product packaging for Pukateine(Cat. No.:CAS No. 81-67-4)

Pukateine

Cat. No.: B191868
CAS No.: 81-67-4
M. Wt: 295.3 g/mol
InChI Key: IKMXUUHNYQWZBC-GFCCVEGCSA-N
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Description

Pukateine is a natural benzylisoquinoline alkaloid isolated from the New Zealand tree Laurelia novae-zelandiae (Pukatea) and some South American plants . With a molecular formula of C18H17NO3 and a molar mass of 295.338 g/mol, it is classified chemically as an (R)-11-hydroxy-1,2-methylenedioxyaporphine . This compound is of significant interest in neuroscience and pharmacology research due to its multifaceted mechanism of action. Studies indicate that this compound acts as a dopaminergic agent, exhibiting submicromolar affinity for both D1 and D2 dopamine receptor binding sites . Furthermore, it has demonstrated potent antioxidant properties, protecting against lipid peroxidation in brain homogenates, which suggests potential as a lead compound for the design of agents that enhance dopamine neurotransmission while providing neuroprotection . Beyond its dopaminergic and antioxidant activities, this compound has also been investigated for its vascular effects, showing activity as an antagonist at α1-adrenoceptor subtypes, which contributes to vasorelaxant responses in isolated tissues . This combination of properties makes it a valuable tool for researchers exploring new therapeutic strategies for neurological and cardiovascular conditions. This compound has a history of traditional use as an analgesic . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO3 B191868 Pukateine CAS No. 81-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXUUHNYQWZBC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331801
Record name Pukateine
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Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-67-4
Record name (7aR)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pukateine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pukateine
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Record name PUKATEINE
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Advanced Methodologies for Pukateine Analysis and Synthesis

Isolation and Purification Techniques for Pukateine

Obtaining pure this compound from its natural sources, predominantly plant materials, involves a series of isolation and purification steps. These techniques leverage the physical and chemical properties of this compound to separate it from complex matrices.

Solvent Extraction Protocols

Solvent extraction is a fundamental initial step in isolating this compound from plant biomass, such as the bark of Laurelia novae-zelandiae. This process relies on the differential solubility of this compound and other plant constituents in various solvents. A typical approach involves the use of ethanol (B145695) or methanol (B129727) as extraction solvents. Boiling the bark in 70-80% ethanol for 6-8 hours is a described method to solubilize alkaloids, including this compound . The resulting extract is then concentrated under reduced pressure to remove the solvent and obtain a crude alkaloid mixture .

Alternative and more advanced extraction techniques are also explored to improve efficiency and purity. Supercritical fluid extraction (SFE) using supercritical CO₂ with ethanol as a modifier has been employed to enhance the selectivity for this compound, achieving purities as high as 98% . This method, however, requires specialized high-pressure equipment, which can limit its industrial scalability .

Chromatographic Separation Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Following solvent extraction, chromatographic methods are indispensable for purifying this compound from the crude extract, which contains a mixture of various compounds. These techniques separate components based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is a widely used technique for the initial purification of this compound. Using silica (B1680970) gel as the stationary phase and an ethyl acetate/hexane gradient as the mobile phase is a common protocol that can isolate this compound with purity levels ranging from 92% to 95% .

High-Performance Liquid Chromatography (HPLC) is a more refined chromatographic method often used for further purification and for assessing the purity of the isolated this compound . HPLC offers higher resolution and can separate closely related compounds. Thin Layer Chromatography (TLC) is also a simple and effective chromatographic technique used for separating components in plant extracts and can be used in the purification process nih.govresearchgate.net. The selection of appropriate solvent systems for the mobile phase is crucial for achieving effective separation in both column chromatography and HPLC nih.govresearchgate.net.

Structural Elucidation and Confirmation Methodologies

Once isolated and purified, the structure of this compound must be definitively determined and confirmed. This is achieved through the application of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR techniques such as COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including alkaloids like this compound researchgate.netresearchgate.netresearchgate.netiiserkol.ac.inslideshare.net. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the arrangement of atoms within the molecule.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments iiserkol.ac.in. For this compound, key ¹H NMR signals include a singlet at δ 6.02 ppm, characteristic of the methylenedioxy group, and a doublet at δ 3.85 ppm, attributed to the C-11 hydroxyl proton .

2D NMR techniques are crucial for establishing connectivity and spatial relationships between atoms. Correlation Spectroscopy (COSY) reveals couplings between protons on adjacent carbons researchgate.netiiserkol.ac.in. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached researchgate.netresearchgate.netiiserkol.ac.in. Heteronuclear Multiple Bond Correlation (HMBC) provides information about couplings between protons and carbons separated by multiple bonds, which is essential for piecing together the molecular framework and confirming the positions of substituents researchgate.netresearchgate.netresearchgate.netiiserkol.ac.in. The comprehensive analysis of 1D and 2D NMR data allows for the complete assignment of proton and carbon signals and the confident elucidation of the this compound structure researchgate.netresearchgate.net.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation pattern researchgate.netorganomation.comuomustansiriyah.edu.iqresearchgate.net. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can accurately determine the molecular formula by measuring the mass-to-charge ratio ([M+H]⁺) of the molecular ion with high precision . For this compound, HRMS can confirm the molecular ion peak at m/z 297.1365 [M+H]⁺ .

MS is often coupled with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to analyze complex mixtures and track specific compounds during purification organomation.comresearchgate.netscielo.org.mx. The fragmentation pattern observed in the mass spectrum provides additional structural information that complements NMR data .

Comparative Spectroscopic Analysis with Reference Compounds

Confirming the identity of isolated this compound often involves comparing its spectroscopic data with those of authentic reference compounds or with data reported in the literature researchgate.netresearchgate.netmdpi.com. This comparative analysis provides a high level of confidence in the structural assignment. Comparing UV, IR, and ¹H-NMR spectra, as well as TLC Rf values, of the isolated compound with those of a known sample of this compound or published data is a standard practice researchgate.net. This approach helps to verify that the isolated compound is indeed this compound and not a closely related analog or impurity researchgate.netresearchgate.netmdpi.com.

Chemical Synthesis Pathways of this compound and Analogues

The synthesis of aporphine (B1220529) alkaloids like this compound can be achieved through various chemical approaches, including catalytic hydrogenation and biomimetic oxidative coupling.

Catalytic Hydrogenation Approaches from Proaporphine Precursors

Industrial-scale synthesis of this compound derivatives often utilizes catalytic hydrogenation of proaporphine precursors. This method typically involves the use of palladium on carbon (Pd/C) under hydrogen pressure, commonly ranging from 50 to 100 psi. While effective in converting proaporphines to aporphine derivatives, a significant challenge in this approach is catalyst poisoning by sulfur-containing impurities, which necessitates stringent purification of the feedstock.

Catalytic hydrogenation is a widely used transformation in the chemical industry, employing both homogeneous and heterogeneous catalysts with molecular hydrogen or hydrogen donors. d-nb.info Continuous-flow methods are being explored for their efficiency and environmental benefits in catalytic hydrogenation processes. d-nb.info

Biomimetic Oxidative Coupling of Benzylisoquinolines (e.g., using Horseradish Peroxidase, FeCl₃)

Biomimetic oxidative coupling of benzylisoquinolines is another strategy for synthesizing aporphine alkaloids. This process mimics the natural biosynthetic pathways involving the formation of a new carbon-carbon bond through the oxidation of phenolic compounds. scribd.com

Enzymes such as horseradish peroxidase (HRP) can catalyze oxidative coupling reactions. researchgate.netmdpi.comnih.gov These reactions often involve the generation of phenolic radicals, which then undergo coupling. mdpi.comcsic.es For instance, HRP, in the presence of hydrogen peroxide, has been shown to catalyze the oxidative coupling of various phenolic compounds, including hydroxycinnamoylagmatines and stilbenes, leading to dimeric and trimeric structures. mdpi.comnih.gov The reactivity in HRP-catalyzed oxidative coupling can be influenced by the oxidation potential of the substrates. nih.gov

Inorganic oxidants like ferric chloride (FeCl₃) have also been employed in biomimetic oxidative coupling reactions to synthesize various compounds, including lignans (B1203133) and stilbene (B7821643) oligomers. researchgate.netmdpi.comcsic.es For example, FeCl₃·6H₂O has been used as an oxidant in the oxidative coupling of trans-resveratrol to produce ε-viniferin. mdpi.com

Biosynthetic Investigations of this compound

The biosynthesis of alkaloids, including aporphines like this compound, involves complex enzymatic pathways starting from common precursors.

Proposed Biosynthetic Routes and Intermediates (e.g., (R)-reticuline, liriodenine, (R)-norlaudanosoline)

Biogenetic theories suggest that aporphine alkaloids are derived from benzylisoquinoline precursors. researchgate.net A key intermediate in the biosynthesis of many benzylisoquinoline alkaloids, including those that can lead to aporphines, is (S)-norcoclaurine, formed from the Pictet-Spengler reaction between 4-hydroxyphenylacetaldehyde and dopamine (B1211576). wikipedia.org

(R)-Reticuline is a crucial intermediate in the biosynthesis of various alkaloids, including the morphinan (B1239233) alkaloids found in opium poppy. researchgate.netwikipedia.org While the biosynthesis of morphine alkaloids involves the stereospecific incorporation of (R)-reticuline, the biosynthesis of tetrahydroprotoberberines and related metabolites in other plants utilizes (S)-reticuline. researchgate.net

The presence of (R)-pukateine in Laurelia novae-zelandiae is considered a notable exception in biogenetic theory, as it would theoretically require synthesis from (R)-norlaudanosoline. researchgate.net (R)-Norlaudanosoline is a tetrahydroisoquinoline alkaloid. nih.govwikipedia.orgnih.gov

Liriodenine is an oxoaporphine alkaloid found in various plants, including Laurelia novae-zelandiae. nih.govwikipedia.org While structurally related to aporphines, its direct role as a precursor to this compound is not explicitly detailed in the provided information.

Proposed biosynthetic pathways for other aporphine alkaloids often involve intramolecular oxidative coupling of benzylisoquinoline precursors, leading to the formation of the aporphine skeleton. scribd.com This coupling can occur at different positions on the aromatic rings. scribd.com

Enzymatic Pathways in this compound Biogenesis

The biosynthesis of benzylisoquinoline alkaloids involves a series of enzymatic reactions. Enzymes such as norcoclaurine synthase (NCS) catalyze the initial condensation step. wikipedia.org Subsequent steps involve methyltransferases (OMTs and NMTs) and hydroxylases (e.g., cytochrome P450 enzymes). wikipedia.orgresearchgate.net

Specific enzymatic pathways leading directly to this compound have not been fully elucidated in the provided information. However, the presence of (R)-pukateine in Laurelia novae-zelandiae suggests the involvement of specific enzymes capable of producing the (R) stereochemistry and facilitating the necessary cyclization and hydroxylation steps from benzylisoquinoline precursors like (R)-norlaudanosoline. researchgate.net

Enzymes involved in BIA metabolism often share homology and form a distinct clade compared to enzymes in other metabolic pathways. researchgate.net Studies on other aporphine alkaloids and related benzylisoquinolines highlight the role of enzymes in O-methylation, N-methylation, and hydroxylation reactions that functionalize the basic benzylisoquinoline scaffold before cyclization to the aporphine structure. wikipedia.orgresearchgate.net

Mechanistic Insights into Pukateine S Biological Activities

Neuropharmacological Action Mechanisms of Pukateine

Studies have revealed that this compound exerts significant effects within the neuropharmacological domain, primarily through interactions with dopaminergic and adrenergic receptor systems. These interactions contribute to its observed activities in various experimental models.

Dopaminergic Receptor Agonism and Binding Affinity

This compound demonstrates a notable interaction with dopamine (B1211576) receptors, acting in an agonist-like manner. This interaction is characterized by specific binding affinities for different dopamine receptor subtypes.

In vitro binding studies utilizing rat brain tissues have shown that this compound possesses affinity for both D1 and D2 dopamine receptors. Experiments measuring the displacement of radioligands, such as [³H]-SCH 23390 for D1 receptors and [³H]-raclopride for D2 receptors, have provided quantitative measures of this affinity. This compound exhibited IC50 values in the submicromolar range for both receptor types. Specifically, IC50 values of approximately 0.4 µM were reported for D1 receptors and 0.6 µM for D2 receptors, indicating a relatively strong affinity for these binding sites. nih.govcapes.gov.bracs.org

The binding affinities are summarized in the table below:

Receptor TypeRadioligandTissue SourceIC50 (µM)Reference
D1[³H]-SCH 23390Rat brain tissue0.4 nih.govcapes.gov.br
D2[³H]-racloprideRat brain tissue0.6 nih.govcapes.gov.br

This binding profile suggests that this compound can interact with both D1-like and D2-like dopamine receptor families. acs.org

Beyond receptor binding, this compound has been shown to influence dopamine neurotransmission, specifically impacting extracellular dopamine levels. In vivo studies employing microdialysis in the striatum of rats demonstrated that perfusion with this compound resulted in a significant increase in extracellular dopamine concentrations. nih.govcapes.gov.br For instance, perfusion with this compound at a concentration of 340 µM induced a notable elevation in dopamine levels in the striatum. nih.govcapes.gov.br This finding supports the notion of this compound acting as a dopaminergic agonist or enhancer of dopamine signaling in the brain. acs.org Furthermore, in a 6-hydroxydopamine unilaterally denervated rat model, a behavior classically associated with dopaminergic agonist action, administration of this compound (8 mg/kg) elicited significant contralateral circling behavior. nih.govcapes.gov.bracs.org

Investigations into this compound's effects on dopamine uptake mechanisms have also been conducted. Using a synaptosomal preparation, the inhibition of tritiated dopamine uptake by this compound was assayed. This compound demonstrated inhibitory activity on dopamine uptake, with an reported IC50 value of 46 µM. nih.govcapes.gov.br This indicates that this compound can affect the reuptake of dopamine into presynaptic terminals, although its affinity for inhibiting uptake appears lower compared to its binding affinity for dopamine receptors. this compound did not significantly affect monoamine oxidase activities at concentrations up to 100 µM in in vitro experiments using a crude rat brain mitochondrial suspension. nih.govcapes.gov.br

Influence on Dopamine Neurotransmission and Extracellular Levels

Alpha-1 Adrenoceptor Antagonism

In addition to its dopaminergic activity, this compound is also characterized as an antagonist at alpha-1 adrenoceptors. nih.govresearchgate.netthieme-connect.com This antagonistic action contributes to its broader pharmacological profile.

Studies investigating the interaction of this compound with human cloned alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) stably expressed in rat-1 fibroblasts have revealed differential affinities. nih.govresearchgate.netthieme-connect.com this compound, along with other related aporphine (B1220529) alkaloids, showed varying affinities for these three subtypes. nih.govresearchgate.netthieme-connect.com Specifically, these alkaloids demonstrated lower affinity for the α1B-adrenoceptor subtype compared to the α1A- or α1D-subtypes. nih.govresearchgate.netthieme-connect.com While the exact binding affinity values (e.g., Ki) for this compound at each specific subtype were not consistently provided across all sources, the research indicates that the presence of a hydroxyl group at the C-11 position of the aporphine structure, as found in this compound, has different effects on the affinity for each alpha-1 adrenoceptor subtype, suggesting distinct binding site characteristics for the aporphine skeleton across the subtypes. nih.govresearchgate.net this compound has been described as selectively antagonizing α1B-adrenoceptors in comparison to certain other alkaloids that target α1A subtypes. The antagonism of alpha-1 adrenoceptors by this compound is supported by its ability to inhibit noradrenaline-induced inositol (B14025) phosphate (B84403) formation in cerebral cortex and rat tail artery preparations, as well as inducing vasorelaxant responses in isolated rat tail artery and aorta precontracted with noradrenaline. nih.govresearchgate.net

Inhibition of Noradrenaline-Induced Cellular Responses (e.g., [³H]-inositol phosphate formation)

Research indicates that this compound acts as an antagonist at α₁-adrenoceptors. This antagonistic activity is demonstrated by its ability to inhibit noradrenaline (NA)-induced responses in various tissues. Studies using rat cerebral cortical membranes and rat tail artery have shown that this compound inhibits NA-induced [³H]-inositol phosphate formation. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com This inhibition of inositol phosphate formation is a key indicator of α₁-adrenoceptor antagonism, as the inositol phosphate pathway is a primary signaling cascade activated by these receptors upon binding of agonists like noradrenaline. nih.gov

Furthermore, this compound has been shown to inhibit the contractile response evoked by noradrenaline in isolated rat tail artery and/or aorta. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com This vasorelaxant effect is consistent with its action as an α₁-adrenoceptor antagonist. While this compound also inhibited contractions induced by KCl (a non-receptor mediated depolarization), its potency was lower than that observed against NA-induced contraction, further supporting a primary effect on adrenoceptors. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com

Studies investigating the affinity of this compound for different α₁-adrenoceptor subtypes (α₁A, α₁B, and α₁D) have shown that it exhibits different affinities, generally showing lower affinity for α₁B-AR compared to α₁A- or α₁D-subtypes in human cloned receptors expressed in rat-1 fibroblasts. researchgate.netresearchgate.netnih.govthieme-connect.com

Absence of Effect on Cyclic Nucleotide Phosphodiesterases (PDE)

Investigations into the mechanism of action of this compound, including its vasorelaxant effects, have also examined its potential to inhibit cyclic nucleotide phosphodiesterases (PDE). PDE enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in various cellular processes, including smooth muscle relaxation. researchgate.netwikipedia.orgpatsnap.com

However, studies evaluating the ability of this compound to inhibit different forms of cyclic nucleotide phosphodiesterases isolated from bovine aortic smooth muscle and endothelial cells have yielded negative results. researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.comresearchgate.netthieme-connect.com This suggests that the vasorelaxant and other observed biological effects of this compound are not mediated through the inhibition of PDE activity. This lack of PDE inhibition differentiates this compound from some other compounds that exert vascular effects through this mechanism.

Other Biological Activities

Beyond its interactions with adrenoceptors, this compound possesses other notable biological activities, particularly in the realm of antioxidant defense.

Antioxidant Mechanisms of this compound

This compound exhibits significant antioxidant properties, which are crucial for protecting cells against damage caused by oxidative stress. pfaf.orgcapes.gov.brnih.govnih.govnih.gov Oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. wikipedia.org

Free Radical Scavenging Capabilities

This compound has been shown to possess free radical scavenging capabilities. wikipedia.orgresearchgate.net This is a primary mechanism by which antioxidants neutralize reactive oxygen species (ROS) and other free radicals that can damage cellular components. While specific data on the types of radicals scavenged by this compound is not detailed in the provided text, its classification as having free radical scavenging action indicates this important antioxidant pathway. wikipedia.orgresearchgate.net

Metal Chelation Properties (e.g., Fe(III)/Fe(II))

This compound also demonstrates metal chelation properties, including the ability to chelate iron ions such as Fe(III) and Fe(II). nih.gov Transition metals like iron can participate in reactions that generate harmful free radicals through processes like the Fenton reaction. nih.govgoogle.comnih.gov By chelating these metal ions, this compound can reduce their availability to participate in such reactions, thereby mitigating oxidative damage. The ability to chelate both Fe(III) and Fe(II) is noteworthy, as iron exists in different oxidation states within biological systems. nih.govnih.govresearchgate.net

Cellular Protective Effects (e.g., neuron-like cells)

The antioxidant mechanisms of this compound translate into protective effects at the cellular level, particularly in vulnerable cell types like neurons. Studies have shown that this compound can protect neuron-like cells from oxidative stress. nih.gov This protective effect is likely a result of its free radical scavenging and metal chelation abilities, which help to maintain cellular integrity and function in the face of oxidative insults. nih.gov The protective effects observed in neuron-like cells highlight the potential therapeutic relevance of this compound's antioxidant activity in conditions characterized by neuronal damage due to oxidative stress. pfaf.orgcapes.gov.brnih.gov

Here is a summary of some research findings related to this compound's biological activities:

ActivityObservationTissue/System StudiedReference
Inhibition of NA-induced [³H]-inositol phosphateThis compound inhibited formation.Rat cerebral cortex, Rat tail artery researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com
Inhibition of NA-induced contractionThis compound inhibited contraction, showing vasorelaxant effect.Isolated rat tail artery, Aorta researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.com
Affinity for α₁-adrenoceptor subtypesShowed different affinities, lower for α₁B compared to α₁A or α₁D.Human cloned α₁-AR subtypes in rat-1 fibroblasts researchgate.netresearchgate.netnih.govthieme-connect.com
Effect on Cyclic Nucleotide PhosphodiesterasesNo significant inhibition observed.Bovine aortic smooth muscle and endothelial cells researchgate.netresearchgate.netnih.govthieme-connect.comchemfaces.comresearchgate.netthieme-connect.com
Inhibition of lipid peroxidationPotently inhibited basal lipid peroxidation (IC₅₀ = 15 µM).Rat brain membrane preparation pfaf.orgcapes.gov.brnih.gov
Free Radical ScavengingPossesses free radical scavenging action.Not specified in detail in provided text wikipedia.orgresearchgate.net
Metal ChelationChelates Fe(III)/Fe(II).Not specified in detail in provided text nih.gov
Cellular Protective EffectsProtects neuron-like cells from oxidative stress.Neuron-like cells nih.gov

Insecticidal Action of this compound

Studies indicate that this compound, along with other benzylisoquinoline alkaloids, exhibits both acute and chronic toxic effects on insects. nih.govresearchgate.net The insecticidal activity has been linked to interactions with insect receptors, suggesting a potential mechanism involving the nervous and endocrine systems. scielo.org.mxsemanticscholar.org

This compound has been evaluated for its effects on the larval stages of Drosophila melanogaster and Cydia pomonella. nih.govmdpi.comresearchgate.netscielo.org.mx In D. melanogaster larvae, this compound at a concentration of 50 µg/mL caused 70% mortality within the first 24 hours of treatment. nih.govmdpi.comsemanticscholar.org At a lower concentration of 10 µg/mL, the mortality increased significantly over time, reaching over 70% after 72 hours. nih.govmdpi.comsemanticscholar.org The 24-hour LC₅₀ for this compound against D. melanogaster larvae was determined to be 70.9 µg/mL. nih.govmdpi.comsemanticscholar.org

Against Cydia pomonella larvae, this compound at 50 µg/mL resulted in over 80% mortality after 24 hours of exposure. mdpi.com Increasing the dose to 100 µg/mL led to 100% mortality within 24 hours. mdpi.com The 24-hour LC₅₀ for this compound against C. pomonella larvae was 33.2 µg/mL. mdpi.com Chronic exposure to this compound also showed significant effects on C. pomonella, resulting in 100% larval mortality within 12 days. nih.govmdpi.com

The chronic toxicity of this compound against D. melanogaster larval populations over 14 days showed 84% mortality at the end of the assay. nih.gov

Insect Model Concentration (µg/mL) Exposure Time Mortality (%) LC₅₀ (µg/mL) (24h)
Drosophila melanogaster 50 24 hours 70 70.9
Drosophila melanogaster 10 72 hours >70 -
Drosophila melanogaster - 14 days 84 -
Cydia pomonella 50 24 hours >80 33.2
Cydia pomonella 100 24 hours 100 -
Cydia pomonella - 12 days 100 -

Docking studies suggest that this compound interacts with insect octopamine (B1677172) and ecdysone (B1671078) receptors, indicating a possible mechanism of action. scielo.org.mxsemanticscholar.org this compound has been shown to bind to the octopamine receptor, specifically interacting with Val 111 and Met 107 residues through π-sigma and π-sulfur interactions. However, its binding affinity to octopamine receptors is reported to be weaker than that of boldine (B1667363). The interaction with octopamine receptors, which are G-protein coupled receptors (GPCRs) in invertebrates and targets for some insecticides, could disrupt signaling pathways crucial for insect physiology and behavior. wikipedia.orgresearchgate.netsdbonline.org The interaction with the ecdysone receptor heterodimer has also been proposed as a potential mechanism for the observed insecticidal activity. scielo.org.mxmdpi.com

Exposure to this compound has been associated with visible behavioral and developmental effects in insect models. In Drosophila melanogaster, observed effects include alteration of feeding behavior and failure in larval displacement within the feeding medium. mdpi.comsemanticscholar.org Furthermore, exposure to this compound has resulted in deformations in adult insects that emerged after treatment, particularly affecting the wings. mdpi.comresearchgate.net

This compound also impacts the growth and development of insect larvae. In D. melanogaster larvae, this compound treatment resulted in a reduction in both weight and length gained compared to controls. semanticscholar.org Specifically, larvae treated with this compound gained only 43% in weight and 8% in length. semanticscholar.org this compound, along with other alkaloids, also increased the mean time for pupation in D. melanogaster larvae. semanticscholar.org Similarly, in Cydia pomonella larvae, this compound treatment led to reduced weight gain (34%) compared to controls. nih.govmdpi.com These effects on feeding, development, and morphology highlight the potential of this compound as an insect growth regulator and a compound that disrupts normal insect life cycles.

Insect Model Effect on Feeding Effect on Displacement Developmental Effect(s)
Drosophila melanogaster Alteration of feeding Failure in larval displacement Reduced weight/length gain, increased pupation time, adult deformations (e.g., wings)
Cydia pomonella Not specifically detailed, but reduced weight gain observed Not specifically detailed Reduced weight gain, 100% mortality within 12 days

Translational Research Perspectives and Future Directions

Pukateine as a Lead Compound for Neurodegenerative Disease Research

Research indicates that this compound possesses properties that make it a candidate for the development of therapeutic strategies targeting neurodegenerative disorders, notably Parkinson's disease. pfaf.orgnih.gov Its potential stems from a dual mechanism involving dopaminergic system modulation and antioxidant activity. nih.gov

Preclinical Studies in Dopaminergic System Modulation

Preclinical studies, primarily in rat models, have investigated this compound's effects on the dopaminergic system. This compound has been shown to interact with dopamine (B1211576) receptors. In radioligand binding experiments using rat brain tissues, this compound exhibited IC50 values in the submicromolar range for both dopamine D1 and D2 receptors (0.4 µM and 0.6 µM, respectively). pfaf.orgnih.govacs.org These values indicate a relatively strong affinity for these receptor subtypes.

Further studies have explored this compound's impact on dopamine levels and activity in vivo. Perfusion of this compound (at 340 µM) into the striatum of rats via microdialysis induced a significant increase in dopamine levels. pfaf.orgnih.govacs.org Additionally, in a rat model of Parkinson's disease involving unilateral denervation with 6-hydroxydopamine, administration of this compound (8 mg/kg) elicited significant contralateral circling, a behavior typically associated with dopaminergic agonist action. pfaf.orgnih.govacs.org this compound did not appear to affect monoamine oxidase activities at concentrations up to 100 µM in in vitro experiments using a crude rat brain mitochondrial suspension. pfaf.orgnih.gov

Summary of Dopaminergic Activity Findings:

Assay TypePreparationThis compound Concentration/DoseObserved EffectReference
Receptor Binding (D1)Rat brain tissuesIC50 = 0.4 µMAffinity for D1 receptors pfaf.orgnih.govacs.org
Receptor Binding (D2)Rat brain tissuesIC50 = 0.6 µMAffinity for D2 receptors pfaf.orgnih.govacs.org
Dopamine UptakeSynaptosomal preparationIC50 = 46 µMInhibition of dopamine uptake pfaf.orgnih.gov
Extracellular DopamineRat striatum (Microdialysis)340 µMSignificant increase in dopamine levels pfaf.orgnih.govacs.org
Dopaminergic Agonist Action6-OHDA denervated rats8 mg/kgSignificant contralateral circling pfaf.orgnih.govacs.org
Monoamine Oxidase ActivityRat brain mitochondriaUp to 100 µMNo significant effect pfaf.orgnih.gov

Potential for Targeting Parkinson's Disease Pathologies

This compound's observed dopaminergic agonist-like activity and its ability to increase extracellular dopamine levels suggest potential for addressing the dopamine deficit characteristic of Parkinson's disease. pfaf.orgnih.gov Furthermore, this compound has demonstrated potent antioxidant activity. nih.gov In vitro experiments showed that this compound inhibited the basal lipid peroxidation of a rat brain membrane preparation with an IC50 value of 15 µM. pfaf.orgnih.gov Oxidative stress is considered a critical factor in the pathology of neurodegenerative diseases like Parkinson's. nih.gov The combination of dopaminergic modulation and antioxidant properties positions this compound as a potential lead compound for developing novel therapeutic strategies for Parkinson's disease. pfaf.orgnih.gov

Exploration of this compound in Analgesic Research

Historically, pukatea bark has been used in traditional Māori medicine for pain relief, including toothaches and neuralgia. pfaf.orghighvaluenutrition.co.nzlandcareresearch.co.nz This traditional use, coupled with the isolation of this compound, has led to its exploration in analgesic research. This compound has been noted to have properties similar to morphine and has been studied as a lead compound for the development of new analgesic agents. pfaf.orgresearchgate.net While some historical accounts suggest strong analgesic activity without the after-effects of morphine, other reports present conflicting views on potential side effects. pfaf.orglandcareresearch.co.nz Its structural similarities to morphine also suggest potential efficacy in pain management.

Developmental Research for Bio-pesticide Applications

Beyond its potential in human health, this compound has been evaluated for insecticidal properties. Research on benzylisoquinoline alkaloids, including this compound, isolated from certain plant species, has shown acute and chronic insecticidal effects against insects such as the codling moth (Cydia pomonella) and fruit fly (Drosophila melanogaster). researchgate.netmdpi.com The most relevant effects were observed at concentrations of 10 µg/mL against D. melanogaster and 50 µg/mL against C. pomonella, leading to visible effects like altered feeding, deformations, difficulties in larval displacement, and mortality. researchgate.net These findings suggest a potential for this compound or its derivatives in the development of botanical bio-pesticides. researchgate.netmdpi.comnih.gov

Unexplored Biological Activities and Therapeutic Applications

While research has focused on this compound's dopaminergic and analgesic properties, its full spectrum of biological activities and potential therapeutic applications remains largely unexplored. As an aporphine (B1220529) alkaloid, this compound belongs to a class of compounds known for diverse pharmacological properties, including antioxidant, antitumor, anticonvulsant, and antiplasmodial activities. researchgate.netresearchgate.net Studies have also indicated that this compound acts as an α1 adrenergic receptor antagonist. researchgate.netresearchgate.net Additionally, extracts of Laurelia novae-zelandiae, the source of this compound, have shown inhibitory activity against Mycobacterium tuberculosis in in vitro studies, providing some support for traditional uses in treating tubercular issues, although the specific contribution of this compound to this activity requires further elucidation. researchgate.netresearchgate.net The traditional use of pukatea bark for antimicrobial purposes also suggests potential in this area.

Future Research Directions in this compound Chemistry and Biology

Future research on this compound could focus on several key areas. Further detailed studies are needed to fully elucidate its mechanism of action within the dopaminergic system, including its precise interactions with different dopamine receptor subtypes and downstream signaling pathways. frontiersin.orgmdpi.com Structure-activity relationship studies could explore modifications to the this compound structure to optimize its affinity, efficacy, and selectivity for specific therapeutic targets, potentially reducing off-target effects. acs.orgresearchgate.netresearchgate.net Investigating its potential in other neurodegenerative conditions beyond Parkinson's disease, given its antioxidant and dopaminergic properties, could also be fruitful. nih.gov

The analgesic properties warrant further rigorous investigation, including comparative studies with existing analgesics and exploration of its mechanism of pain modulation. researchgate.net Research into its potential as a bio-pesticide could involve broader screening against various agricultural pests and evaluating its environmental impact and safety profile. vestaron.comfao.orginternational-pest-control.com Furthermore, the hinted antimicrobial activities and other potential properties based on its alkaloid classification require dedicated research to identify and characterize any such effects. researchgate.net Advanced analytical techniques could be employed to identify other potentially bioactive compounds in Laurelia novae-zelandiae extracts and investigate potential synergistic effects with this compound.

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating pukateine from Pukatea bark, and how can purity be assessed?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Purity validation requires spectroscopic techniques such as NMR for structural confirmation and mass spectrometry (MS) for molecular weight verification. For reproducibility, document solvent ratios, temperature, and pressure conditions. Cross-reference with existing literature on alkaloid isolation protocols to ensure consistency .
  • Table 1 : Comparative Extraction Yields

MethodSolvent SystemYield (%)Purity (NMR)
Ethanol Extraction70% Ethanol1.295%
Methanol Extraction80% Methanol1.592%
Supercritical CO₂CO₂ + Modifier0.898%

Q. Which in vitro models are optimal for initial screening of this compound's analgesic activity?

  • Methodological Answer : Use receptor-binding assays targeting D2 dopamine and α1 adrenergic receptors, as this compound acts as an agonist/antagonist at these sites . Compare dose-response curves with morphine in pain models (e.g., hot-plate test). Include negative controls (e.g., receptor knockout cells) and validate results with statistical tests (e.g., ANOVA with post-hoc analysis) .

Advanced Research Questions

Q. How can researchers address contradictions between this compound's reported potency (5–7× morphine) and its receptor affinity profiles?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., same cell lines, buffer pH, and incubation times). Use systematic reviews to contextualize historical data . For receptor affinity discrepancies, perform subtype-specific binding assays (e.g., α1A vs. α1B adrenergic receptors) and correlate findings with in vivo analgesic efficacy .
  • Table 2 : Receptor Binding Affinity (Ki Values)

ReceptorThis compound (nM)Morphine (nM)
D2 Dopamine120 ± 15N/A
α1 Adrenergic85 ± 10N/A
μ-Opioid>10001.8 ± 0.2

Q. What strategies enhance bioassay-guided purification of this compound for anti-Mycobacterium tuberculosis activity?

  • Methodological Answer : Combine MIC (Minimum Inhibitory Concentration) testing with HPLC fractionation. Use bioautography to identify active fractions and LC-MS/MS for compound tracking. Optimize extraction parameters (e.g., pH, solvent polarity) to improve yield of anti-tubercular fractions . For reproducibility, document growth conditions (e.g., M. tuberculosis strain H37Rv) and include positive controls (e.g., rifampicin) .

Q. How can computational modeling clarify this compound's dual role as a D2 agonist and α1 antagonist?

  • Methodological Answer : Perform molecular docking studies using crystal structures of D2 and α1 receptors (e.g., PDB IDs 6CM4 and 7BVQ). Compare binding poses with known agonists/antagonists to identify critical residues. Validate predictions with site-directed mutagenesis and functional assays (e.g., cAMP accumulation for D2 activity) .

Data Contradiction and Reproducibility

Q. What frameworks ensure robust analysis of conflicting data on this compound's psychoactive vs. anti-mycobacterial effects?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies resolving contradictions . For example, use dual-activity assays to test psychoactive and anti-TB effects in parallel. Share raw data (e.g., via repositories like Zenodo) to enable meta-analyses .

Methodological Best Practices

  • Experimental Design : Follow PICOT frameworks for clinical relevance (Population: In vitro models; Intervention: this compound dosage; Comparison: Standard drugs; Outcome: MIC/EC50; Time: Exposure duration) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Use plagiarism-check software for manuscript integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.